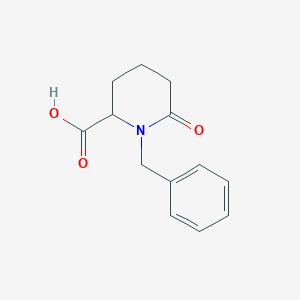

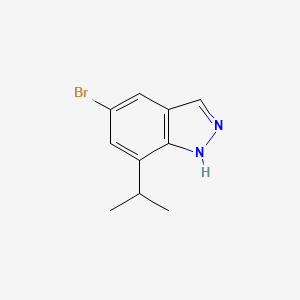

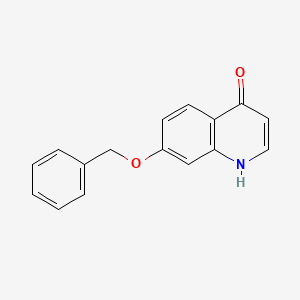

7-(Bromomethyl)-1-chloroisoquinoline

Übersicht

Beschreibung

7-(Bromomethyl)-1-chloroisoquinoline, also known as BMCl, is a synthetic compound developed in the 1950s by a team of researchers at the University of Michigan. This compound has been used in a variety of scientific research applications since its discovery, and has proven to be a useful tool for investigating biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Pharmaceutical Potential

7-(Bromomethyl)-1-chloroisoquinoline belongs to a broader class of compounds with significant biochemical and pharmaceutical potential. For example, isoquinoline derivatives have been highlighted for their antimicrobial, antibacterial, antitumor, and other activities. Isoquinoline N-oxides, in particular, have shown over 200 biological activities, suggesting their role as a critical source of leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).

Anticancer Applications

Chloroquine and its derivatives, which share structural similarities with this compound, have been repurposed for various non-malarial applications, including cancer therapy. Research on chloroquine-containing compounds reveals their potential in anticancer combination chemotherapy, driven by the ability of these compounds to interfere with cellular signaling pathways that promote cancer cell proliferation (Njaria, Okombo, Njuguna, & Chibale, 2015). Similarly, the interaction of antitumor antibiotics like streptonigrin, with metal ions and DNA, illustrates the antitumor activity of functionalized isoquinolines by causing DNA strand scission, a mechanism potentially relevant to derivatives like this compound (Harding & Long, 1997).

Immunomodulatory and Anti-inflammatory Activities

The imidazoquinoline family, to which this compound is structurally related, has been recognized for its immunomodulatory and anti-inflammatory properties. Imiquimod, a specific example, demonstrates the potential of these compounds to activate the innate immune response, offering therapeutic options for skin cancer and papillomas through modulation of Toll-like receptors (Bozrova, Levitsky, Nedospasov, & Drutskaya, 2013).

Wirkmechanismus

Target of Action

Bromomethyl-substituted compounds, such as acridines, have been reported to interact with dna . They exhibit both DNA alkylation and intercalation properties , suggesting that DNA could be a potential target for 7-(Bromomethyl)-1-chloroisoquinoline.

Mode of Action

Crosslinking refers to the formation of covalent bonds between DNA strands, preventing them from separating and thereby inhibiting replication and transcription. Intercalation involves the insertion of molecules between the base pairs of the DNA helix, distorting its structure and interfering with replication and transcription processes .

Biochemical Pathways

This could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Bromomethyl-substituted compounds like halomon have been reported to demonstrate potent activity against cancer cells , suggesting potential bioavailability.

Result of Action

Based on the properties of similar bromomethyl-substituted compounds, it can be inferred that the compound may cause dna damage, potentially leading to cell cycle arrest and apoptosis .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-(bromomethyl)-1-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSJHPRSSYLKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592575 | |

| Record name | 7-(Bromomethyl)-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209285-92-7 | |

| Record name | 7-(Bromomethyl)-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride](/img/structure/B1287197.png)